![molecular formula C16H15ClN2OS B489688 2-({[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE CAS No. 692747-16-3](/img/structure/B489688.png)
2-({[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE is a chemical compound with the molecular formula C15H13ClN2OS and a molecular weight of 304.79 g/mol . This compound is characterized by the presence of a benzimidazole ring substituted with a 2-({[2-(4-chlorophenoxy)ethyl]thio}methyl) group. It is an off-white solid that is soluble in DMSO (up to 45 mg/ml) and is stable for up to two years when stored as supplied .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE typically involves the reaction of 2-mercaptobenzimidazole with 2-(4-chlorophenoxy)ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-({[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 2-({[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. For instance, it acts as a GPR142 antagonist, inhibiting insulin secretion from islets induced by L-tryptophan and other agonists . This interaction involves binding to the GPR142 receptor, leading to downstream effects that modulate insulin secretion and exhibit anti-inflammatory activity.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl substituted benzimidazole derivatives: These compounds exhibit similar antiproliferative and antimicrobial activities.
2,4-Disubstituted thiazoles: These compounds are known for their broad range of biological activities, including antibacterial, antifungal, and antitumor properties.
Uniqueness
2-({[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its role as a GPR142 antagonist sets it apart from other benzimidazole derivatives, making it a valuable compound for research in diabetes and inflammation .
Properties
IUPAC Name |
2-[2-(4-chlorophenoxy)ethylsulfanylmethyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2OS/c17-12-5-7-13(8-6-12)20-9-10-21-11-16-18-14-3-1-2-4-15(14)19-16/h1-8H,9-11H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCOUWWLEOPGOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CSCCOC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 4-(5-(4-methoxyphenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d]isoxazol-3-yl)benzoate](/img/structure/B489668.png)
![methyl 4-(5-(4-methoxyphenyl)-4,6-dioxo-2-(o-tolyl)hexahydro-2H-pyrrolo[3,4-d]isoxazol-3-yl)benzoate](/img/structure/B489669.png)
![2-[(3-Chlorophenoxy)methyl]-5-(4-phenyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B489672.png)
![2-[(3-Chlorophenoxy)methyl]-5-[4-(4-methoxyphenyl)-1-piperazinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B489673.png)
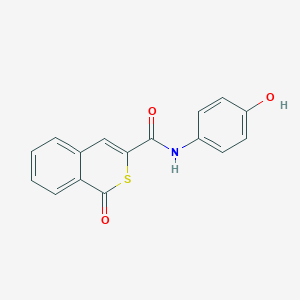
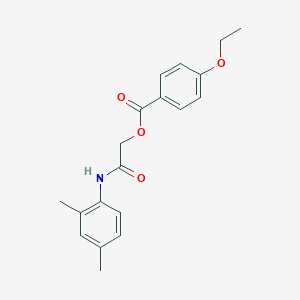
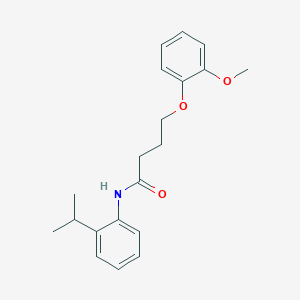

![2-methyl-N-[2-[1-(2-phenoxyethyl)benzimidazol-2-yl]ethyl]propanamide](/img/structure/B489691.png)
![2-methyl-N-[2-[1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl]ethyl]propanamide](/img/structure/B489693.png)
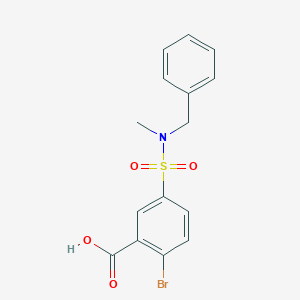
![N-(4-chlorobenzoyl)-N'-[2-(dimethylamino)ethyl]urea](/img/structure/B489700.png)
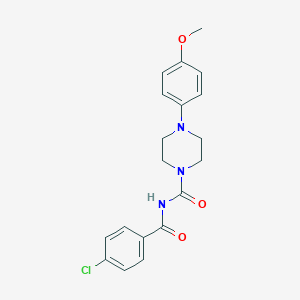
![N-(1,3-thiazol-2-yl)-4-({[(trifluoroacetyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B489704.png)
